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molecular formula C10H14N2O3 B8628291 1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylmethanamine

1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylmethanamine

Cat. No. B8628291
M. Wt: 210.23 g/mol
InChI Key: OIINFIJOJMDSJR-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

To a stirred solution of 4-(bromomethyl)-2-methoxy-1-nitrobenzene (Preparation 104, 0.2 g, 0.813 mmol) in dry THF (5 ml), was added triethylamine (0.1 g, 1 mmol) followed by a solution of dimethylamine in THF (0.5 ml of a 2M solution, 1 mmol). After stirring for 1 hour at room temperature, the solvent was removed in vacuum and the crude product was purified by silica gel column chromatography eluting with 10% methanol in ethyl acetate to afford the title compound as a white powder (0.16 g, 94%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[C:5]([O:12][CH3:13])[CH:4]=1.[CH2:14]([N:16](CC)[CH2:17]C)C.CNC>C1COCC1>[CH3:13][O:12][C:5]1[CH:4]=[C:3]([CH2:2][N:16]([CH3:17])[CH3:14])[CH:8]=[CH:7][C:6]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrCC1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 10% methanol in ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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